molecular formula C7H7N3O2S B061884 1H-Indazole-7-sulfonamide CAS No. 160975-45-1

1H-Indazole-7-sulfonamide

Cat. No.: B061884
CAS No.: 160975-45-1
M. Wt: 197.22 g/mol
InChI Key: KONDWGCECBLJDG-UHFFFAOYSA-N
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Description

1H-Indazole-7-sulfonamide is a nitrogen-containing heterocyclic compound that combines the indazole ring system with a sulfonamide group. Indazole derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry. The sulfonamide group further enhances the compound’s pharmacological properties, making it a valuable target for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-7-sulfonamide can be synthesized through various methods. One common approach involves the sulfonylation of 1H-indazole. For instance, the reaction of 1H-indazole with sulfonyl chlorides in the presence of a base such as triethylamine can yield the desired sulfonamide. The reaction typically occurs under mild conditions, often at room temperature, and can be completed within a few hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-7-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Indazole-7-sulfonamide has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and bacterial infections.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1H-Indazole-7-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as kinases, which play crucial roles in cell signaling pathways. The sulfonamide group enhances the compound’s binding affinity to these targets, leading to the inhibition of their activity. This mechanism is particularly relevant in the context of cancer treatment, where the compound can inhibit the proliferation of cancer cells by targeting specific kinases .

Comparison with Similar Compounds

Uniqueness: 1H-Indazole-7-sulfonamide is unique due to the combination of the indazole ring and the sulfonamide group. This combination imparts distinct pharmacological properties, making it more effective in certain therapeutic applications compared to its individual components .

Properties

IUPAC Name

1H-indazole-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c8-13(11,12)6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONDWGCECBLJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)N)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598560
Record name 1H-Indazole-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160975-45-1
Record name 1H-Indazole-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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